Home > Products > Screening Compounds P137669 > 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - 1795427-60-9

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-1673090
CAS Number: 1795427-60-9
Molecular Formula: C11H15BrClN
Molecular Weight: 276.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-(3,5-Dimethoxyphenyl)-1-methyl-1-nitroethene

  • Compound Description: This compound is a nitrostyrene synthesized through a Henry reaction between 3,5-dimethoxybenzaldehyde and nitroethane. It serves as a crucial intermediate in the multi-step synthesis of both cis and trans isomers of 5-bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline. []
  • Relevance: This compound shares the core structure of a substituted phenyl ring linked to an ethene moiety with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It acts as a direct precursor in the synthesis of a closely related analog, 5-bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, demonstrating their structural similarity. []
  • Compound Description: This compound is one of the stereoisomers obtained through a multi-step synthesis starting from (E)-2-(3,5-Dimethoxyphenyl)-1-methyl-1-nitroethene. []
  • Relevance: This compound belongs to the same tetrahydroisoquinoline family as the target compound, 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key structural difference lies in the substitution pattern on the tetrahydroisoquinoline ring, with this compound featuring methyl and methoxy groups compared to the target compound's ethyl group. []
  • Compound Description: This compound is a stereoisomer of the cis form, also synthesized from (E)-2-(3,5-Dimethoxyphenyl)-1-methyl-1-nitroethene. Its single-crystal X-ray structure has been determined. []
  • Relevance: Similar to its cis isomer, this compound is a tetrahydroisoquinoline derivative with distinct substitutions on the core structure compared to 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Despite the variation in substituents (methyl and methoxy groups in this case), their shared tetrahydroisoquinoline core highlights their close structural relationship. []
  • Compound Description: This compound was stereoselectively synthesized and its structure confirmed through spectroscopic data. []
  • Relevance: This compound shares a highly similar structure with the target compound, 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Both contain a bromine at the 5-position and a substituted phenyl group at the 3-position of the tetrahydroisoquinoline core. The differences lie in the specific substitutions on the phenyl ring and an additional methyl substituent at the 1-position in this compound. []

2-Acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds are a series of derivatives used as starting materials in a stereoselective substitution reaction to generate 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives. []
  • Relevance: This group of compounds shares the core structure of a bromo-substituted tetrahydroisoquinoline with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The differences are observed in the additional substituents (cyano, methoxy, acyl, or sulfonyl groups) present in these derivatives compared to the target compound. []

4-Amino-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: This group of compounds represents the products obtained from the stereoselective substitution reaction using 2-acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines with amines. Their configurations have been determined using X-ray crystallography. []
  • Relevance: This group exhibits a similar tetrahydroisoquinoline core as the target compound, 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The primary difference lies in the presence of an amino group at the 4-position and various other substitutions stemming from the starting materials and reacting amines. []

6-Methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is an unnatural alkaloid synthesized as a chiral spacer for optically active cyclophane receptors. []

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This tetrahydroisoquinoline derivative has been resolved into its enantiomers, and the absolute configuration of each has been determined through X-ray crystallography. The (4S)-enantiomer displayed activity as an inhibitor of serotonin, norepinephrine, and dopamine uptake. []
  • Relevance: This compound and 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are structurally very similar. Both possess a phenyl group at the 4-position of the tetrahydroisoquinoline ring. The difference lies in the substitution on the aromatic ring, with this compound having methoxy groups at the 6 and 7 positions, while the target compound has a bromine at the 5-position. []

Methyl (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This chiral compound serves as a versatile building block for the synthesis of various substituted hydantoin and thiohydantoin derivatives containing the tetrahydroisoquinoline moiety. []
  • Relevance: This compound shares the base tetrahydroisoquinoline structure with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride but lacks the bromine substituent. Despite this difference, its use in constructing structurally related hydantoin and thiohydantoin derivatives highlights its relevance. []

2-Substituted (10aS)-10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (Hydantoins)

  • Compound Description: This group of compounds represents a series of hydantoin derivatives synthesized using methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate as a starting material. They feature a fused imidazolidine-2,4-dione ring to the tetrahydroisoquinoline core at specific positions. []
  • Relevance: While these hydantoins don't directly resemble 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, their origin from a common building block (Methyl (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate) and their inclusion of the tetrahydroisoquinoline motif place them as structurally related compounds. []

2-Substituted (10aS)-3-Thioxo-1,2,3,5,10,10a-hexahydroimidazo[1,5-b]isoquinolin-1-ones (Thiohydantoins)

  • Compound Description: Analogous to the hydantoin derivatives, these compounds are thiohydantoins synthesized from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, featuring a sulfur atom in the imidazolidine-2,4-dione ring. []
  • Relevance: These thiohydantoins share a similar structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as the hydantoin derivatives, stemming from the same starting material and incorporating the tetrahydroisoquinoline core, albeit with a distinct fused ring system. []

(−)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a drug candidate investigated as a novel inhibitor of the “funny” If current channel. [, , , ]
  • Relevance: This compound contains the 1,2,3,4-tetrahydroisoquinoline moiety, a key structural feature shared with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Although YM758 possesses additional substituents and a different overall structure, the presence of the tetrahydroisoquinoline unit highlights a connection between the two compounds. [, , , ]

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a major metabolite of YM758 and is studied for its pharmacokinetic properties and interactions with transporter proteins. [, , , ]
  • Relevance: Like YM758, this compound contains the 1,2,3,4-tetrahydroisoquinoline unit, linking it structurally to 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Despite differences in the overall structure due to the piperidine ring and other substitutions, the shared tetrahydroisoquinoline unit makes it a relevant related compound. [, , , ]

N-(4-Fluorobenzoyl)glycine (YM-385461)

  • Compound Description: This compound is another metabolite of YM758, identified in plasma samples and investigated for its potential renal excretion pathways. []
  • Relevance: Unlike the target compound and most other related compounds, YM-385461 does not possess the tetrahydroisoquinoline core. Its relevance stems from being a metabolic byproduct of YM758, which itself shares a structural motif with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. []

N-2-Hydroxyl-2-(4-methansulfonamidophenyl)-ethyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These are a series of sotalol analogs designed and synthesized as potential antiarrhythmic agents. They incorporate a tetrahydroisoquinoline pharmacophore. []
  • Relevance: This series shares the core tetrahydroisoquinoline structure with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. They differ in the substitution pattern, with these analogs featuring a hydroxyl and a 4-methansulfonamidophenyl group on the ethyl substituent at the 2-position of the tetrahydroisoquinoline ring. []

Ethyl 1,2,3,4-tetrahydrobenzo[f]quinoline-3-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of the azasteroid 3-desoxy-18-nor-14-azaequilenin. []
  • Relevance: While not a direct structural analog, this compound and 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belong to the same broad chemical class of fused aromatic ring systems containing a nitrogen atom. Both feature a tetrahydroisoquinoline core with an additional fused benzene ring, highlighting their structural relationship within this chemical family. []

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is the target molecule of a synthetic route involving a series of transformations starting from isoquinoline. []
  • Relevance: This compound shares the basic tetrahydroisoquinoline framework with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It differs in the substitution pattern, possessing a methyl group at the 2-position and a hydroxyl group at the 8-position instead of the bromine substituent in the target compound. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: These are a series of compounds designed and synthesized as potential antibacterial agents. []
  • Relevance: This group of compounds does not share a direct structural resemblance with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. They lack the tetrahydroisoquinoline core and belong to a different class of heterocyclic compounds. Therefore, they are not considered directly structurally related. []

1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives

  • Compound Description: These are a series of compounds synthesized and evaluated for their antibacterial activity. []
  • Relevance: Similar to the previous group, these derivatives do not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. They belong to a different class of heterocyclic compounds, lacking the characteristic tetrahydroisoquinoline core structure. []

2-Amino-1,2,3,4-tetrahydronaphthalene Derivatives

  • Compound Description: These are a group of bromo-substituted compounds designed as intermediates for synthesizing molecules with 5-HT1A antagonistic activity. []
  • Relevance: Although lacking the isoquinoline moiety, these compounds share some structural similarities with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Both have a saturated six-membered ring fused to an aromatic ring, with a bromine substituent and an amino group. This makes them relevant in the broader context of halogenated cyclic amine derivatives. []

1-Phenyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds represents a series of analogs designed as ring-contracted versions of 1-phenyl-2,3,4,5-tetrahydrobenzazepines, aiming to characterize the D1 dopamine receptor antagonist pharmacophore. []
  • Relevance: This group shares the core 1-phenyl-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the absence of the bromine substituent in these analogs. []

5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines

  • Compound Description: This group encompasses a series of compounds synthesized as conformationally constrained analogs of 1-phenyl-tetrahydroisoquinolines, aiming to investigate their D1 dopamine receptor antagonist activity. []
  • Relevance: These compounds are structurally related to 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as they are derived from the same 1-phenyl-tetrahydroisoquinoline scaffold. They possess an additional fused ring system that imposes conformational constraints compared to the target compound. []

4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (PI-OH)

  • Compound Description: This compound and its derivatives exhibit norepinephrine potentiating activity. []
  • Relevance: This compound shares the base tetrahydroisoquinoline structure with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The difference lies in the substitution pattern, with this compound having a methyl group at the 2-position and a hydroxyl group at the 4-position, in addition to a phenyl group at the 4-position. []

1-Hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines

  • Compound Description: This group of compounds represents a new series synthesized as potential norepinephrine potentiators, inspired by the activity of PI-OH. []

6-Bromo-5-hydroxy-4-dimethylaminomethyl-1-methyl-2-phenylthiomethylindole-3-carbonic acid ethyl ether monohydrate

  • Compound Description: This newly synthesized compound is investigated for its antiviral properties against influenza A and B viruses. []
  • Relevance: This compound does not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It belongs to a different class of heterocyclic compounds, based on an indole core instead of the tetrahydroisoquinoline structure. []

Ethyl 6- methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is a key intermediate in a multi-step synthesis of various heterocyclic compounds, including pyrimidine and oxadiazole derivatives. []
  • Relevance: This compound does not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It belongs to a different class of heterocyclic compounds, featuring a pyrimidine core instead of the tetrahydroisoquinoline structure. []

3,4-Dihydropteridine Derivatives

  • Compound Description: These compounds are a group of heterocyclic molecules synthesized from pyrazines and used as intermediates for preparing pteridine derivatives. []

Arbidol (ARB)

  • Compound Description: ARB is a broad-spectrum antiviral drug known for its activity against enveloped viruses, including influenza and hepatitis C. []
  • Relevance: ARB does not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It belongs to a different class of compounds based on an indole core, lacking the characteristic tetrahydroisoquinoline structure. []

TCV-309

  • Compound Description: TCV-309 is a selective platelet-activating factor antagonist studied for its potential therapeutic benefits in treating shock. []
  • Relevance: This compound does not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It belongs to a different class of compounds and does not possess the characteristic tetrahydroisoquinoline structure. []

Paracetamol, Pamabrom, and Dicyclomine hydrochloride

  • Compound Description: These are pharmaceutical compounds analyzed simultaneously using an RP-HPLC method. []
  • Relevance: These compounds do not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. They represent various chemical classes, and none possess the characteristic tetrahydroisoquinoline structure. []

Cariprazine (RGH-188)

  • Compound Description: Cariprazine is an antipsychotic drug candidate with antagonist–partial agonist activity at dopamine D3 and D2 receptors. []

Properties

CAS Number

1795427-60-9

Product Name

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C11H15BrClN

Molecular Weight

276.6 g/mol

InChI

InChI=1S/C11H14BrN.ClH/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12;/h3-5,9,13H,2,6-7H2,1H3;1H

InChI Key

JECLUCYJLCJCNO-UHFFFAOYSA-N

SMILES

CCC1CC2=C(CN1)C=CC=C2Br.Cl

Canonical SMILES

CCC1CC2=C(CN1)C=CC=C2Br.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.